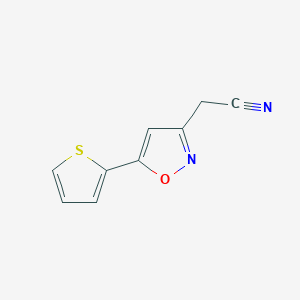

2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

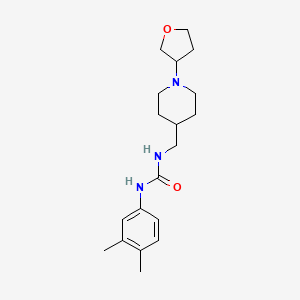

2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetonitrile, also known as TIOA, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. TIOA is a heterocyclic compound that contains both a thiophene and an isoxazole ring, which makes it unique and useful in various research fields.

Wissenschaftliche Forschungsanwendungen

Nitric Oxide Donation and Biological Evaluation

4-Phenyl-3-furoxancarbonitrile, a compound related to 2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetonitrile, demonstrates the ability to release nitric oxide in the presence of thiol cofactors. This compound has been studied for its potential biological applications, including activating rat lung soluble guanylate cyclase, exhibiting vasodilatory activity on rat thoracic aorta, and inhibiting platelet aggregation. These properties suggest its potential use in cardiovascular research and therapeutic applications (Medana et al., 1994).

1,3-Dipolar Cycloaddition Reactions

Thiophene-2-carbonitrile N-oxides, which are structurally related to the target compound, have been synthesized and studied for their reactions with various dipolarophiles. These reactions produce Δ2-isoxazolines and isoxazoles, highlighting the compound's utility in synthetic organic chemistry and the potential for creating novel organic molecules (Iwakura et al., 1968).

Synthesis of Isoxazolines

Research on (diethoxyphosphoryl)acetonitrile oxide, which shares a functional group with the target compound, demonstrates its ability to undergo regioselective cycloaddition to olefins. This leads to the formation of 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines, useful as synthetic building blocks. Such studies contribute to the field of synthetic chemistry, particularly in the synthesis of complex organic molecules (Tsuge et al., 1987).

Fluorination of Isoxazole Nuclei

Studies on the C-4 fluorination of 3,5-diarylisoxazoles, compounds similar to the target molecule, have been conducted using Selectfluor®. This research sheds light on the reactivity of isoxazole rings with fluorinating agents, which is important in the development of fluorinated pharmaceuticals and agrochemicals (Stephens & Blake, 2004).

Peroxisome Proliferators-Activated Receptor Agonism

Compounds structurally similar to the target molecule, such as (S)-2-ethoxy-3-(4-{3-methyl-5-[4-(3-methyl-isoxazol-5-yl)-phenyl]thiophen-2-ylmethoxy}-phenyl)-propionic acid (PAM-1616), have been studied for their role as peroxisome proliferators-activated receptor γ (PPARγ) partial agonists. These compounds hold potential in the treatment of type-2 diabetes and related metabolic disorders (Chae et al., 2010).

Herbicide Action Mechanism

Isoxaflutole, a compound related to the target molecule, is studied for its herbicidal action. It undergoes rapid conversion to a diketonitrile derivative in plants, and this conversion rate correlates with plant susceptibility. Understanding its mode of action contributes to the development of more effective and selective herbicides (Pallett et al., 1998).

Eigenschaften

IUPAC Name |

2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c10-4-3-7-6-8(12-11-7)9-2-1-5-13-9/h1-2,5-6H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFURVGISHFMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(2-{[2-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2868607.png)

![1-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]phthalazine](/img/structure/B2868610.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2868612.png)

![3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868615.png)

![3-(3-Methoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868617.png)

![N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2868621.png)

![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2868624.png)

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2868625.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2868626.png)

![Ethyl 5-[(2-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868628.png)